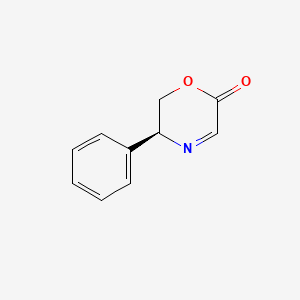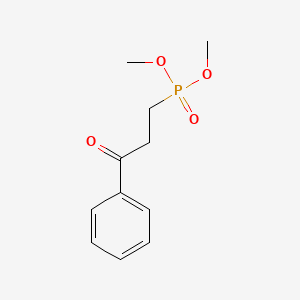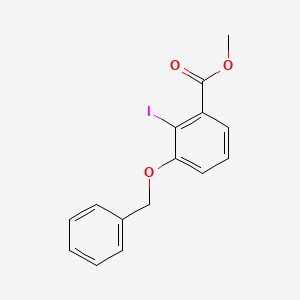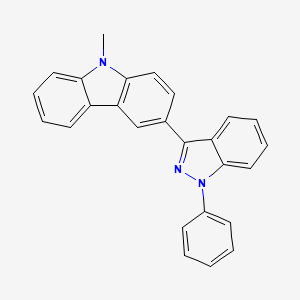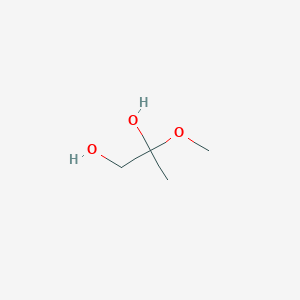
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride as the primary starting materials.
N-Alkylation: Piperidine undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-((4-fluorophenyl)methyl)piperidine.
Oxidation: The resulting 1-((4-fluorophenyl)methyl)piperidine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Higher oxidized derivatives
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, lacking the fluorophenyl and oxide groups.
4-Fluorobenzylpiperidine: Similar structure but without the oxide group.
Piperidine N-oxide: Lacks the fluorophenyl group.
Uniqueness
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is unique due to the presence of both the fluorophenyl and oxide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
154479-59-1 |
|---|---|
Formule moléculaire |
C12H16FNO |
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H16FNO/c13-12-6-4-11(5-7-12)10-14(15)8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Clé InChI |
IRTYVSUAASTEIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)


![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
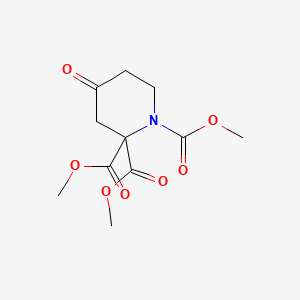
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

